molecular formula C12H20N4O2S2 B2941670 4-allyl-5-[1-(ethylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazole-3-thiol CAS No. 932875-78-0

4-allyl-5-[1-(ethylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazole-3-thiol

Cat. No. B2941670
CAS RN: 932875-78-0
M. Wt: 316.44
InChI Key: LBATVVNRMCOOLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-allyl-5-[1-(ethylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazole-3-thiol” is a chemical compound that has gained significant interest in scientific research due to its unique physical and chemical properties. It has a molecular formula of C12H20N4O2S2 and a molecular weight of 316.44 .


Molecular Structure Analysis

The molecular structure of “4-allyl-5-[1-(ethylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazole-3-thiol” includes a 1,2,4-triazole ring, which is a heterocyclic compound containing three nitrogen atoms . This structure allows it to form hydrogen bonds with different targets, improving its pharmacokinetics, pharmacological, and toxicological properties .

Scientific Research Applications

Chemical Synthesis and Characterization This compound and its derivatives have been synthesized and characterized for various applications in scientific research. A notable study involved the synthesis of novel Schiff bases containing the 1,2,4-triazole ring, highlighting the compound's versatility in chemical synthesis. These Schiff base derivatives were synthesized through a multi-step process, starting from 2-isonicotinoyl-N-allylhydrazinecarbothioamide and characterized by elemental analyses, IR spectroscopy, 1H NMR, and 13C NMR spectroscopy, demonstrating the compound's foundational role in creating new chemical entities with potential biological activities (Mobinikhaledi, Foroughifar, Khanpour, & Ebrahimi, 2010).

Antimicrobial Activities Another significant area of application is in the development of antimicrobial agents. Compounds derived from 4-allyl-5-[1-(ethylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazole-3-thiol have been evaluated for their antimicrobial activities. For instance, new 1,2,4-triazoles starting from isonicotinic acid hydrazide were synthesized and showed good or moderate antimicrobial activity, highlighting the potential of these compounds in addressing microbial resistance (Bayrak et al., 2009).

Diabetes Treatment Potential The therapeutic applications of 1,2,4-triazoles in treating type II diabetes have been explored through the synthesis of S-substituted derivatives of 1,2,4-triazol-3-thiol. These derivatives showed potent inhibition of α-glucosidase enzyme, suggesting their potential as new drug candidates for managing type II diabetes, offering a promising avenue for future diabetes treatments (Aziz ur-Rehman et al., 2018).

Corrosion Inhibition Additionally, the compound's application extends to the field of materials science, specifically in corrosion inhibition. A study demonstrated that 4-allyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol inhibited mild steel corrosion in a sulfuric acid solution, showing its effectiveness as a corrosion inhibitor. This research opens up new possibilities for the compound's use in protecting metals and alloys from corrosion, which is crucial for extending the life of materials in various industrial applications (Orhan et al., 2012).

properties

IUPAC Name

3-(1-ethylsulfonylpiperidin-3-yl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O2S2/c1-3-7-16-11(13-14-12(16)19)10-6-5-8-15(9-10)20(17,18)4-2/h3,10H,1,4-9H2,2H3,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBATVVNRMCOOLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC(C1)C2=NNC(=S)N2CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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